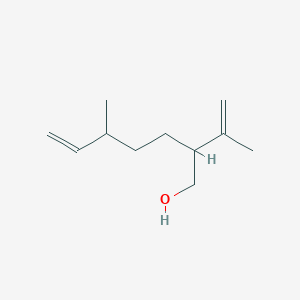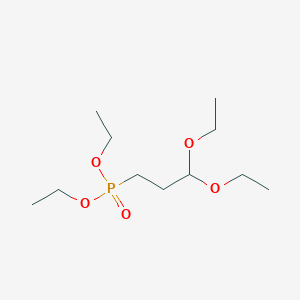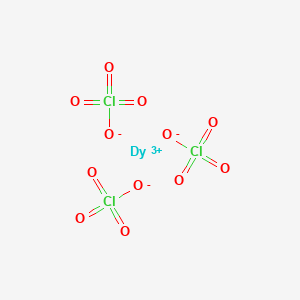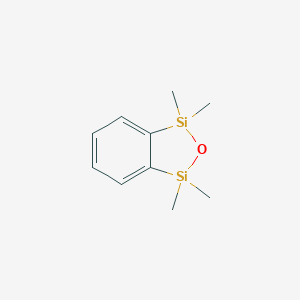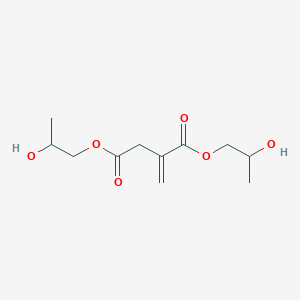
Bis(2-hydroxypropyl) methylenesuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-hydroxypropyl) methylenesuccinate, also known as BHMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMS is a biodegradable and water-soluble polymer that has been synthesized using different methods.
作用机制
The mechanism of action of Bis(2-hydroxypropyl) methylenesuccinate is not fully understood, but it is believed to be related to its chemical structure. This compound is a hydrophilic polymer that can interact with water molecules, leading to swelling and degradation. This compound can also interact with biological molecules, such as proteins and enzymes, leading to changes in their activity and function.
Biochemical and Physiological Effects
This compound has been shown to be biocompatible and non-toxic, making it an ideal candidate for biomedical applications. This compound has been shown to be metabolized by the body into harmless byproducts, making it a safe alternative to conventional plastics. This compound has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
Bis(2-hydroxypropyl) methylenesuccinate has several advantages for lab experiments, including its biodegradability, water solubility, and biocompatibility. This compound can be easily synthesized using different methods, making it a versatile polymer for various applications. However, this compound has some limitations, including its susceptibility to hydrolysis, which can limit its stability in certain environments.
未来方向
There are several future directions for Bis(2-hydroxypropyl) methylenesuccinate research, including the development of new synthesis methods, the optimization of its properties for specific applications, and the exploration of its potential in new fields. This compound can be modified to have specific properties, such as increased mechanical strength or improved drug release kinetics. This compound can also be used in new fields, such as agriculture and environmental remediation, where its biodegradability can be beneficial. Additionally, the combination of this compound with other polymers or materials can lead to the development of new materials with unique properties.
Conclusion
In conclusion, this compound is a versatile polymer that has potential applications in various fields, including drug delivery, tissue engineering, and biodegradable plastics. This compound can be synthesized using different methods, and its properties can be modified for specific applications. This compound is biocompatible, non-toxic, and biodegradable, making it a safe alternative to conventional plastics. Future research on this compound can lead to the development of new materials with unique properties and potential applications in new fields.
合成方法
Bis(2-hydroxypropyl) methylenesuccinate can be synthesized using different methods, including solution polymerization, melt polymerization, and solid-state polymerization. Solution polymerization involves dissolving the monomers in a solvent and adding a catalyst to initiate the polymerization process. Melt polymerization involves heating the monomers to a temperature above their melting point, and solid-state polymerization involves heating the monomers in the absence of a solvent. The synthesis method used depends on the desired properties of the this compound polymer.
科学研究应用
Bis(2-hydroxypropyl) methylenesuccinate has been extensively studied for its potential applications in various fields, including drug delivery, tissue engineering, and biodegradable plastics. This compound has been used to encapsulate drugs and release them in a controlled manner, making it an ideal candidate for drug delivery systems. This compound has also been used to create scaffolds for tissue engineering, where it can provide mechanical support and promote cell growth. This compound has also been used as a biodegradable plastic, where it can replace conventional plastics that are harmful to the environment.
属性
CAS 编号 |
13824-30-1 |
|---|---|
分子式 |
C11H18O6 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
bis(2-hydroxypropyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H18O6/c1-7(11(15)17-6-9(3)13)4-10(14)16-5-8(2)12/h8-9,12-13H,1,4-6H2,2-3H3 |
InChI 键 |
QOLRMRIVONNWSS-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)CC(=C)C(=O)OCC(C)O)O |
规范 SMILES |
CC(COC(=O)CC(=C)C(=O)OCC(C)O)O |
其他 CAS 编号 |
52919-42-3 13824-30-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




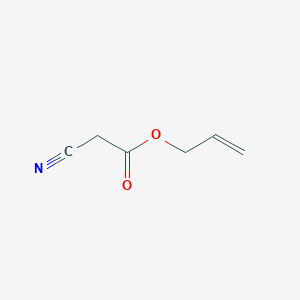
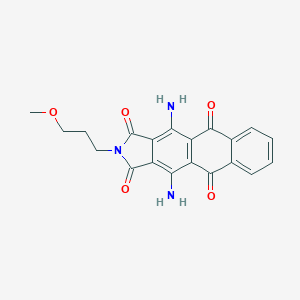
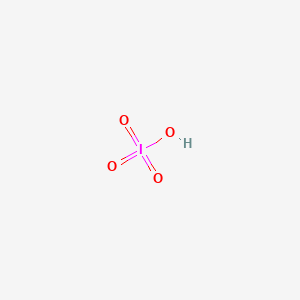

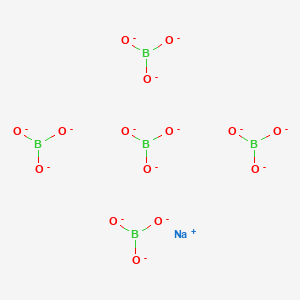
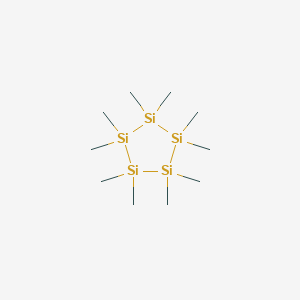
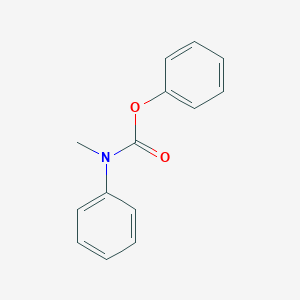
![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)
